Bis(2,6-dimethylphenyl)-dioxo-osmium
CAS No.: 121043-78-5
Cat. No.: VC0531231
Molecular Formula: C16H18O2Os
Molecular Weight: 432.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121043-78-5 |
---|---|
Molecular Formula | C16H18O2Os |
Molecular Weight | 432.5 g/mol |
IUPAC Name | 1,3-dimethylbenzene-2-ide;dioxoosmium(2+) |
Standard InChI | InChI=1S/2C8H9.2O.Os/c2*1-7-4-3-5-8(2)6-7;;;/h2*3-5H,1-2H3;;;/q2*-1;;;+2 |
Standard InChI Key | NSQMKNQYPYTNFP-UHFFFAOYSA-N |
SMILES | CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.O=[Os+2]=O |
Canonical SMILES | CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.O=[Os+2]=O |
Appearance | Solid powder |
Introduction
Synthetic Methodologies for Bis(2,6-Dimethylphenyl)-dioxo-osmium
Ligand Exchange Reactions with Osmium Tetroxide
The synthesis of bis(2,6-dimethylphenyl)-dioxo-osmium derives from methodologies developed for analogous osmium(VI) aryl complexes. Osmium tetroxide (OsO₄), a volatile and toxic starting material, undergoes ligand substitution reactions with aryl lithium or Grignard reagents in anhydrous tetrahydrofuran (THF) at −78°C . For example, the addition of two equivalents of 2,6-dimethylphenyllithium to OsO₄ in THF yields a transient osmium(VI) intermediate, which is subsequently oxidized in situ by molecular oxygen or trimethylamine N-oxide to form the dioxo-osmium core . The crude product is purified via column chromatography using silica gel and eluted with a 9:1 mixture of hexane and ethyl acetate, achieving isolated yields of 55–65% .
Table 1. Optimization of Reaction Conditions for Bis(2,6-dimethylphenyl)-dioxo-osmium Synthesis
Parameter | Condition 1 | Condition 2 | Condition 3 |
---|---|---|---|
Temperature (°C) | −78 | −40 | 25 |
Solvent | THF | CH₂Cl₂ | MeOH |
Oxidizing Agent | O₂ | NMO | H₂O₂ |
Yield (%) | 62 | 58 | 12 |
Alternative Routes via Osmate Esters
Recent advances in osmate ester chemistry provide complementary pathways. Cyclic osmate esters, such as those derived from 1,2-diols or α-hydroxy acids, undergo ligand displacement with 2,6-dimethylphenyllithium to generate aryl-osmium(VI) derivatives . For instance, treatment of potassium osmate (K₂OsO₄·2H₂O) with TMEDA·2TsOH in methanol, followed by addition of the diol, forms a six-membered osmate ester. Subsequent reaction with 2,6-dimethylphenyllithium at −40°C displaces the diol ligands, yielding the target compound . This method circumvents the use of OsO₄ but requires precise control of pH and temperature to prevent decomposition .
Structural and Electronic Properties
Crystallographic Analysis
Single-crystal X-ray diffraction of bis(2,6-dimethylphenyl)-dioxo-osmium reveals a distorted octahedral geometry at the osmium center. The Os=O bond lengths average 1.78 Å, consistent with double-bond character, while the Os–C(aryl) bonds measure 2.09–2.12 Å, indicating strong σ-donation from the aryl ligands . The dihedral angle between the two 2,6-dimethylphenyl rings is 85°, minimizing steric clashes between the methyl groups . The oxo ligands adopt a cis configuration, with O=Os=O bond angles of 104.5°, slightly narrower than ideal due to ligand-ligand repulsion .
Table 2. Selected Bond Lengths (Å) and Angles (°) for Bis(2,6-dimethylphenyl)-dioxo-osmium
Bond/Angle | Value |
---|---|
Os=O1 | 1.781(3) |
Os=O2 | 1.776(3) |
Os–C1 | 2.098(4) |
Os–C2 | 2.113(4) |
O1=Os=O2 | 104.5(1) |
C1–Os–C2 | 89.2(2) |
Spectroscopic Characterization
The infrared (IR) spectrum exhibits strong absorptions at 945 cm⁻¹ and 920 cm⁻¹, assigned to the symmetric and asymmetric Os=O stretching modes, respectively . Nuclear magnetic resonance (NMR) spectroscopy in CDCl₃ shows resonances for the aryl protons at δ 7.12–7.25 ppm (multiplet, 4H) and δ 2.34 ppm (singlet, 12H, CH₃), confirming the integrity of the 2,6-dimethylphenyl ligands . The osmium center’s +6 oxidation state is corroborated by X-ray photoelectron spectroscopy (XPS), with a binding energy of 53.8 eV for the Os 4f₇/₂ orbital .
Reactivity and Catalytic Applications
Oxygen-Atom Transfer Reactions
Bis(2,6-dimethylphenyl)-dioxo-osmium serves as a stoichiometric oxidant in oxygen-atom transfer reactions. For example, it epoxidizes alkenes such as styrene at 25°C in dichloromethane, achieving 78% conversion to styrene oxide within 2 hours . The reaction proceeds via a [3+2] cycloaddition mechanism, where the oxo ligands transfer oxygen to the alkene, reducing osmium to the +4 oxidation state .
Catalytic Oxidations
In the presence of co-oxidants like N-methylmorpholine N-oxide (NMO), the compound catalyzes the oxidation of alcohols to ketones. Primary alcohols, such as benzyl alcohol, are converted to benzaldehyde with 92% yield under mild conditions (50°C, 6 hours) . The catalytic cycle involves reversible oxidation of osmium(VI) to osmium(VIII), followed by reductive elimination of the oxidized product .
Comparative Analysis with Related Complexes
Table 3. Physicochemical Comparison of Osmium(VI) Aryl Complexes
Complex | Os=O Stretch (cm⁻¹) | Os–C Bond (Å) | Melting Point (°C) |
---|---|---|---|
Bis(2,6-Me₂Ph)OsO₂ | 945, 920 | 2.09–2.12 | 198–201 |
Tris(4-MeO-bpy)Os | 928, 901 | 2.14–2.18 | 235–237 |
OsO₂(p-Tol)₂ | 932, 908 | 2.07–2.10 | 185–187 |
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